

# Comparative genomics of E. coli ST131 strains with varying susceptibility to antibacterial agents.

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## Compound of Interest

Compound Name: Antibacterial agent 131

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## A Comparative Genomic Guide to E. coli ST131: Unraveling Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals

Escherichia coli sequence type 131 (ST131) has emerged as a globally dominant, multidrug-resistant (MDR) pathogen responsible for a significant proportion of extraintestinal infections, including urinary tract infections and bacteremia.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Understanding the genomic underpinnings of its varied susceptibility to antibacterial agents is critical for developing effective therapeutic strategies and surveillance methods. This guide provides a comparative overview of the genomic features that distinguish E. coli ST131 strains with differing antibiotic resistance profiles, supported by experimental data and detailed methodologies.

## Data Presentation: Genomic Determinants of Antibiotic Resistance in E. coli ST131

The following tables summarize key genomic features associated with antibiotic resistance in E. coli ST131, comparing different clades and their resistance gene repertoires.

Table 1: Comparison of Key Resistance Genes and Mutations in E. coli ST131 Clades

Genomic Feature	Clade A	Clade B	Clade C (C1/C2)	Predominant Resistance Phenotype	References
Fluoroquinolone Resistance Mutations					
gyrA (D87N, S83L) & parC (S80I, E84V)	Often absent or single mutations	Variable	Dual mutations common, a unique feature of clade C.[7]	High-level fluoroquinolone resistance	[7]
Extended-Spectrum $\beta$ -Lactamase (ESBL) Genes					
blaCTX-M-15	Less common	Present	Highly prevalent, often associated with the H30-Rx subclone. [3][4][5]	Resistance to third-generation cephalosporins	[3][4][5]
blaCTX-M-27	Increasing prevalence	Less common	Prevalent in some C1 subclones	Resistance to third-generation cephalosporins	[7]
blaCTX-M-14	Less common	Less common	Present in some subclones	Resistance to third-generation	[8]

cephalosporins

Other Resistance Genes				
Aminoglycoside resistance (aadA genes)	Present	Present	Frequently co-located with ESBL genes on plasmids.[7]	Resistance to aminoglycosides (e.g., streptomycin) [7]
Trimethoprim resistance (dfrA genes)	Present	Present	Commonly part of integron gene cassettes.[7]	Resistance to trimethoprim [7]
Sulfonamide resistance (sul genes)	Present	Present	Often found on class 1 integrons.[7]	Resistance to sulfonamides [7]
Macrolide resistance (mphA)	Present	Present	Part of common mobile genetic element structures.[7]	Resistance to macrolides [7]

Table 2: Prevalence of Mobile Genetic Elements in E. coli ST131

Mobile Genetic Element	Description	Prevalence and Significance in ST131	References
Plasmids	Extrachromosomal DNA that can transfer between bacteria.	ST131 strains often harbor multiple plasmids carrying a variety of resistance genes. IncF plasmids are frequently associated with the dissemination of blaCTX-M-15.[5]	[5]
Integrans (Class 1)	Genetic elements that can capture and express gene cassettes, often encoding antibiotic resistance.	A significant proportion of ST131 isolates carry class 1 integrans.[7] Common gene cassettes include dfrA17 (trimethoprim resistance) and aadA5 (aminoglycoside resistance).[7] Some isolates harbor truncated integrans, indicating ongoing evolution.[7]	[7]
Transposons	"Jumping genes" that can move within and between genomes.	Transposons are instrumental in the mobilization of resistance genes, such as the insertion of a transposon in the fimB gene in some ST131 lineages, affecting type 1	[9]

fimbriae expression.

[9]

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## Experimental Protocols

The comparative genomic analysis of *E. coli* ST131 relies on a combination of microbiological, molecular, and bioinformatic techniques.

## Bacterial Isolation and Antimicrobial Susceptibility Testing

- **Isolation:** *E. coli* strains are isolated from various sources, including clinical samples (urine, blood), animals, and the environment. Standard microbiological techniques are used for isolation and identification.
- **Antimicrobial Susceptibility Testing (AST):** The susceptibility of isolates to a panel of antibiotics is determined using methods such as broth microdilution or disk diffusion, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). This provides the phenotypic data for correlation with genomic findings.

## Whole-Genome Sequencing (WGS)

- **DNA Extraction:** High-molecular-weight genomic DNA is extracted from pure bacterial cultures using commercial kits, ensuring minimal shearing for long-read sequencing.
- **Short-Read Sequencing (Illumina):** The majority of large-scale genomic studies utilize Illumina sequencing platforms (e.g., HiSeq, MiSeq) to generate high-accuracy, short paired-end reads (typically 100-300 bp).[\[10\]](#)
- **Long-Read Sequencing (Oxford Nanopore or PacBio):** To resolve complex genomic regions, such as those containing repetitive elements associated with mobile genetic elements and plasmids, long-read sequencing is employed.[\[8\]](#) This is crucial for the complete assembly of genomes and plasmids.

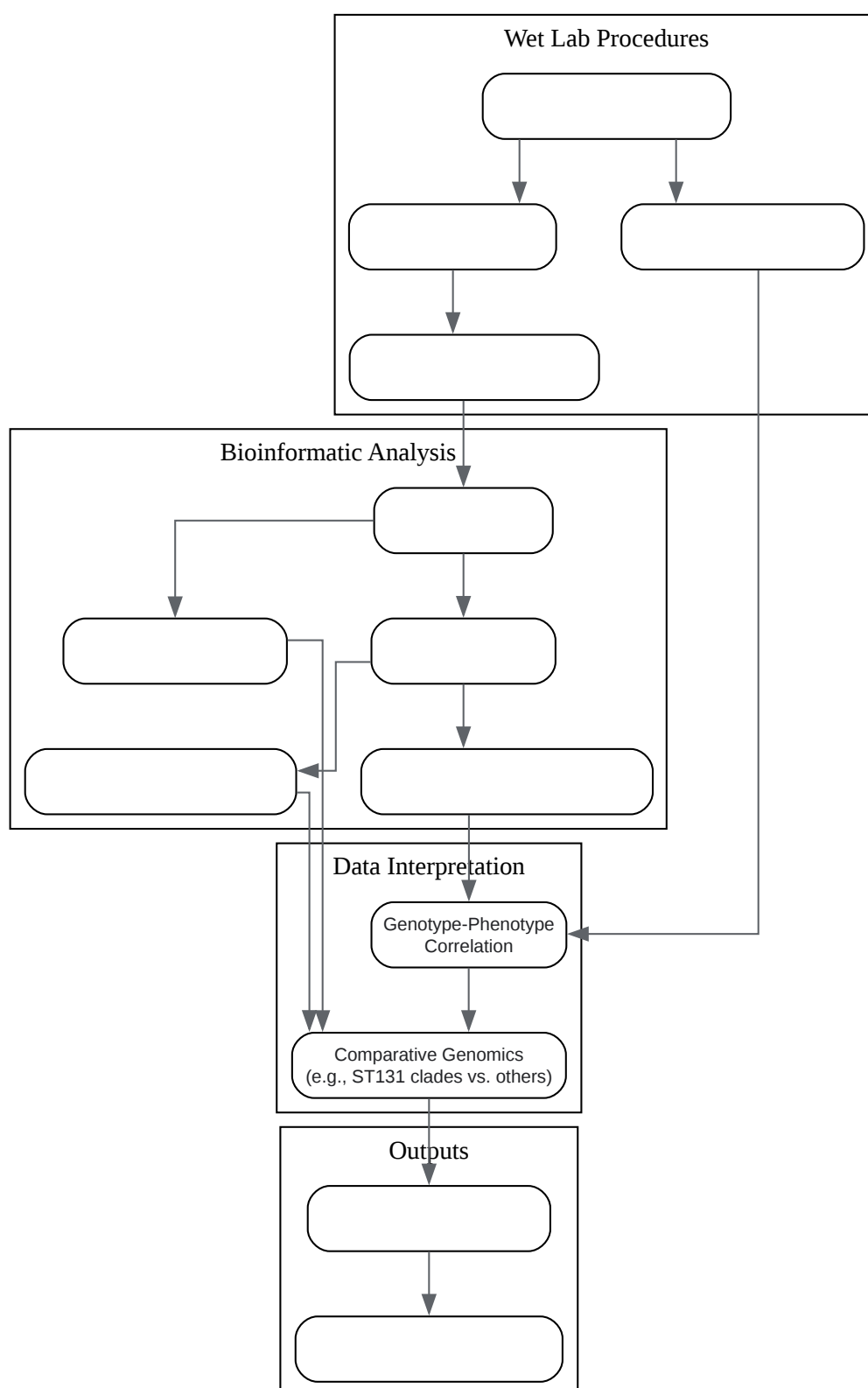
## Bioinformatic Analysis

- **Genome Assembly:** Short reads are typically assembled de novo using assemblers like SPAdes or Velvet. For hybrid assemblies (short and long reads), tools like Unicycler are used to generate complete and accurate genome sequences.
- **Genome Annotation:** Assembled genomes are annotated to identify coding sequences, tRNAs, rRNAs, and other genomic features using pipelines such as Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).
- **Phylogenetic Analysis:** Core genome multilocus sequence typing (cgMLST) or single nucleotide polymorphism (SNP)-based approaches are used to determine the phylogenetic relationships between isolates.<sup>[11]</sup> Tools like RAxML are used to construct maximum likelihood phylogenetic trees.
- **Identification of Resistance Determinants:**
  - **Acquired Resistance Genes:** Databases such as ResFinder or the Comprehensive Antibiotic Resistance Database (CARD) are used to screen genome assemblies for known antibiotic resistance genes.
  - **Chromosomal Mutations:** Mutations in genes known to be associated with resistance (e.g., *gyrA*, *parC*) are identified by comparing the assembled genomes to a susceptible reference genome.
  - **Mobile Genetic Elements:** Plasmids can be identified using PlasmidFinder, and the structure of integrons and transposons can be characterized by detailed annotation and comparative analysis.

## Visualizations

### Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comparative genomic analysis of *E. coli* ST131 strains with varying antibiotic susceptibility.

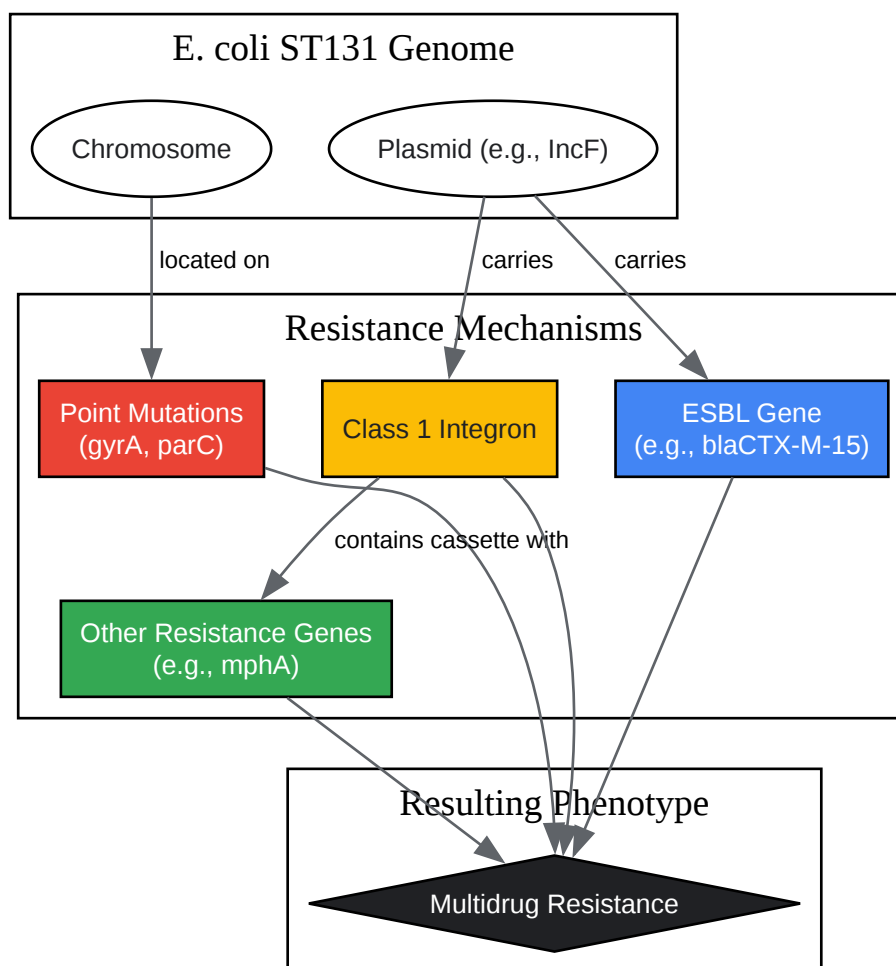


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Caption: Workflow for comparative genomics of E. coli ST131.

## Logical Relationship of Resistance Elements in a Multidrug-Resistant Isolate

This diagram illustrates how different mobile genetic elements can contribute to the multidrug-resistant phenotype of a single *E. coli* ST131 isolate.



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